molecular formula C17H13N3O3S2 B11167961 N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide

N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide

Cat. No.: B11167961
M. Wt: 371.4 g/mol
InChI Key: OYCLJSPGQULDGN-UHFFFAOYSA-N
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Description

N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

The synthesis of N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide involves several steps. One common method includes the reaction of 1,3,4-thiadiazole derivatives with benzodioxole carboxylic acid derivatives under specific conditions. The reaction typically requires the use of a base such as triethylamine and a solvent like ethanol. The mixture is heated to facilitate the reaction, leading to the formation of the desired compound .

Chemical Reactions Analysis

N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1,3-benzodioxole-5-carboxamide can be compared with other thiadiazole derivatives such as:

This compound stands out due to its unique combination of the thiadiazole and benzodioxole moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H13N3O3S2

Molecular Weight

371.4 g/mol

IUPAC Name

N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C17H13N3O3S2/c21-16(11-6-7-13-14(8-11)23-10-22-13)18-17-20-19-15(25-17)9-24-12-4-2-1-3-5-12/h1-8H,9-10H2,(H,18,20,21)

InChI Key

OYCLJSPGQULDGN-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)CSC4=CC=CC=C4

Origin of Product

United States

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